1-Bromo-2-(difluoromethyl)-5-fluoro-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(difluoromethyl)-5-fluoro-4-nitrobenzene is an organic compound with the molecular formula C7H3BrF3NO2. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-(difluoromethyl)-5-fluoro-4-nitrobenzene typically involves multi-step organic reactions. One common method includes the bromination of 2-(difluoromethyl)-5-fluoro-4-nitrobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as AIBN or benzoyl peroxide. The reaction is usually carried out at room temperature, yielding the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Bromo-2-(difluoromethyl)-5-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, using oxidizing agents like potassium permanganate.
Common reagents used in these reactions include palladium on carbon, potassium tert-butoxide, and various organometallic reagents . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(difluoromethyl)-5-fluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of advanced materials, including polymers and liquid crystals, due to its ability to introduce fluorine atoms into the molecular structure.
Biology and Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of biologically active compounds. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(difluoromethyl)-5-fluoro-4-nitrobenzene depends on the specific application and the molecular targets involvedFor example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-(difluoromethyl)-5-fluoro-4-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-2-(difluoromethyl)benzene: Lacks the nitro and additional fluorine groups, making it less reactive in certain chemical reactions.
1-Bromo-4-(difluoromethyl)benzene: Has a different substitution pattern on the benzene ring, affecting its chemical properties and reactivity.
1,3-Bis(trifluoromethyl)-5-bromobenzene: Contains two trifluoromethyl groups, which significantly alter its electronic properties and reactivity.
The uniqueness of this compound lies in its combination of bromine, fluorine, and nitro groups, which provide a distinct set of chemical properties and reactivity patterns.
Eigenschaften
CAS-Nummer |
1805502-77-5 |
---|---|
Molekularformel |
C7H3BrF3NO2 |
Molekulargewicht |
270.00 g/mol |
IUPAC-Name |
1-bromo-2-(difluoromethyl)-5-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-2-5(9)6(12(13)14)1-3(4)7(10)11/h1-2,7H |
InChI-Schlüssel |
AMOJEAYAOJZLTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Br)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.